8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
- Its structure includes an imidazole ring, a quinoline ring, and a pyrrole ring, making it a versatile scaffold for various applications.
8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: is a complex heterocyclic compound with a fused pyrroloquinoline core.
Preparation Methods
- The C-4 position was substituted by an ester moiety, and the reaction conditions were also tolerant to arylhalides and heterocycles .
One-bond formed: Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles.
Chemical Reactions Analysis
- Common reagents include nickel catalysts, nitriles, and arylhalides.
- Major products include 2,4-disubstituted NH-imidazoles.
8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of functional molecules.
Biology: Investigated for potential biological activities.
Medicine: Evaluated for anti-tubercular activity against Mycobacterium tuberculosis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets and pathways involved need further exploration.
Comparison with Similar Compounds
- Similar compounds include other imidazole-containing heterocycles.
8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: stands out due to its unique fused ring system.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
6-ethyl-11,11-dimethyl-9-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C20H21N3O2S/c1-5-12-8-14-13(11-26-19-21-6-7-22(19)4)10-20(2,3)23-16(14)15(9-12)17(24)18(23)25/h6-10H,5,11H2,1-4H3 |
InChI Key |
STUZCAJOJIHLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CSC4=NC=CN4C)(C)C |
Origin of Product |
United States |
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